1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol
Overview
Description
1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is a phosphatidylinositol compound, which is a type of glycerophospholipid. This compound is characterized by the presence of two hexadecanoyl (palmitoyl) groups attached to the glycerol backbone, and a phospho-D-myo-inositol group. Phosphatidylinositols are essential components of cell membranes and play a crucial role in various cellular processes, including signal transduction and membrane trafficking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol typically involves the esterification of glycerol with hexadecanoic acid (palmitic acid) to form 1,2-dihexadecanoyl-sn-glycerol. This intermediate is then phosphorylated with phosphoric acid to produce 1,2-dihexadecanoyl-sn-glycero-3-phosphate. Finally, the phosphate group is esterified with D-myo-inositol to yield the target compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol undergoes various chemical reactions, including:
Phosphorylation/Dephosphorylation: The inositol ring can be phosphorylated or dephosphorylated by specific kinases and phosphatases, altering its biological activity.
Common Reagents and Conditions
Phospholipases: Enzymes that catalyze the hydrolysis of phospholipids.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Kinases and Phosphatases: Enzymes that add or remove phosphate groups from the inositol ring.
Major Products Formed
Fatty Acids: Released during hydrolysis.
Glycerophospho-D-myo-inositol: Formed during hydrolysis.
Oxidative Products: Formed during oxidation reactions.
Scientific Research Applications
1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol has numerous applications in scientific research:
Cell Signaling Studies: Used to study signal transduction pathways involving phosphoinositides.
Membrane Biology: Investigated for its role in membrane structure and dynamics.
Drug Delivery: Explored as a component of liposomes for targeted drug delivery.
Biomarker Research: Used as a biomarker for certain diseases and metabolic conditions.
Mechanism of Action
The mechanism of action of 1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol involves its role as a precursor for various phosphoinositides. These phosphoinositides act as signaling molecules that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The compound interacts with specific kinases and phosphatases that modify its phosphorylation state, thereby modulating its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2-dipalmitoyl-sn-glycero-3-phospho-D-myo-inositol: Similar structure but with different acyl chain lengths.
1,2-dioleoyl-sn-glycero-3-phospho-D-myo-inositol: Contains oleic acid chains instead of palmitic acid.
1,2-distearoyl-sn-glycero-3-phospho-D-myo-inositol: Contains stearic acid chains instead of palmitic acid.
Uniqueness
1,2-dihexadecanoyl-sn-glycero-3-phospho-D-myo-inositol is unique due to its specific acyl chain composition, which influences its biophysical properties and interactions with other cellular components. This specificity makes it particularly useful in studies of membrane dynamics and signal transduction .
Properties
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50)/t33-,36?,37-,38+,39-,40-,41?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUKXRINTKQBRQ-FOENULIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79O13P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349253 | |
Record name | PIno(32:0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
811.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28366-80-5 | |
Record name | PIno(32:0) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90349253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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